N-[(3-Phenyl-1,2-oxazol-5-yl)methyl]oxirane-2-carboxamide
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Overview
Description
N-[(3-Phenyl-1,2-oxazol-5-yl)methyl]oxirane-2-carboxamide: is a synthetic organic compound that features a unique combination of an oxirane ring and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-Phenyl-1,2-oxazol-5-yl)methyl]oxirane-2-carboxamide typically involves the reaction of 3-phenyl-1,2-oxazole with an appropriate epoxide precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the oxirane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The oxirane ring can undergo oxidation reactions to form diols or other oxidized derivatives.
Reduction: The compound can be reduced to open the oxirane ring, leading to the formation of alcohols.
Substitution: The oxirane ring is susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can open the ring and form new bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under mild conditions to achieve ring opening.
Major Products:
Oxidation: Formation of diols or hydroxy derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxirane derivatives.
Scientific Research Applications
Chemistry: N-[(3-Phenyl-1,2-oxazol-5-yl)methyl]oxirane-2-carboxamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its unique structure allows it to interact with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its ability to undergo various chemical transformations makes it a versatile candidate for drug development.
Industry: In materials science, this compound is investigated for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[(3-Phenyl-1,2-oxazol-5-yl)methyl]oxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The oxazole ring may also contribute to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
- N-[(3-Phenyl-1,2-oxazol-5-yl)methyl]oxirane-2-carboxamide
- 3-Phenyl-1,2-oxazole
- Oxirane-2-carboxamide
Comparison: this compound is unique due to the presence of both an oxirane and an oxazole ring in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components. The combination of these rings also enhances its potential biological activity and makes it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(3-phenyl-1,2-oxazol-5-yl)methyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-13(12-8-17-12)14-7-10-6-11(15-18-10)9-4-2-1-3-5-9/h1-6,12H,7-8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENRAISUVBTLNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NCC2=CC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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